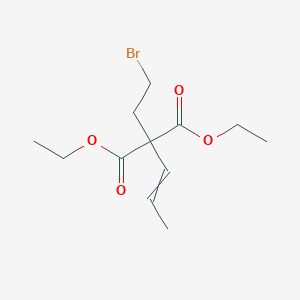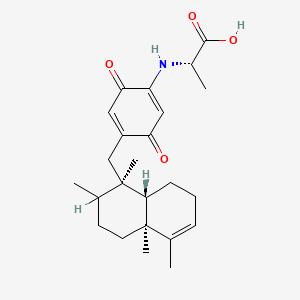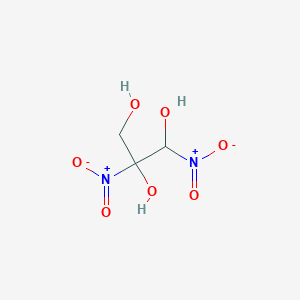
1,2-Dinitropropane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dinitropropane-1,2,3-triol is a chemical compound characterized by the presence of two nitro groups and three hydroxyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dinitropropane-1,2,3-triol can be synthesized through a series of chemical reactions involving the nitration of propane-1,2,3-triol (glycerol). The nitration process typically involves the use of nitric acid under controlled conditions to introduce nitro groups into the glycerol molecule .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and safety .
化学反応の分析
Types of Reactions: 1,2-Dinitropropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amino derivatives.
Substitution: Esters and ethers.
科学的研究の応用
1,2-Dinitropropane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials .
作用機序
The mechanism of action of 1,2-Dinitropropane-1,2,3-triol involves its interaction with molecular targets through its nitro and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
類似化合物との比較
1,3-Dinitropropane: Similar in structure but with nitro groups at different positions.
Glycerol (Propane-1,2,3-triol): Lacks nitro groups but shares the same propane backbone with hydroxyl groups.
Nitroglycerin: Contains nitro groups but differs in the number and position of these groups .
特性
CAS番号 |
131287-51-9 |
|---|---|
分子式 |
C3H6N2O7 |
分子量 |
182.09 g/mol |
IUPAC名 |
1,2-dinitropropane-1,2,3-triol |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(8,5(11)12)2(7)4(9)10/h2,6-8H,1H2 |
InChIキー |
ROCADRLEZNOROK-UHFFFAOYSA-N |
正規SMILES |
C(C(C([N+](=O)[O-])O)([N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
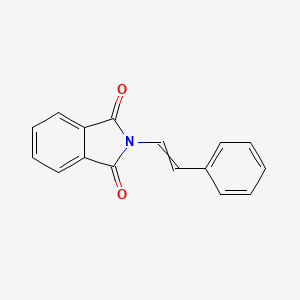
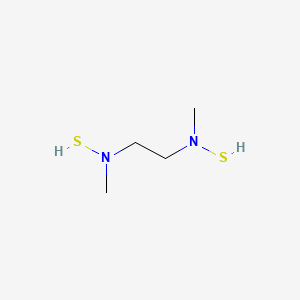
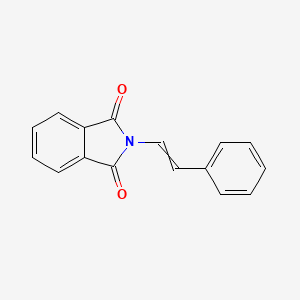
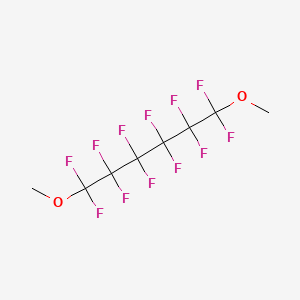
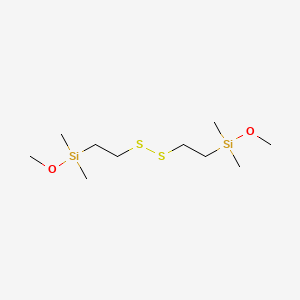
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
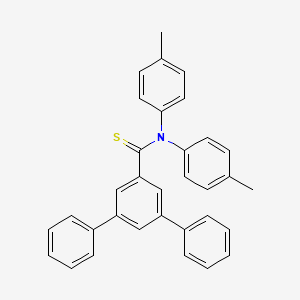
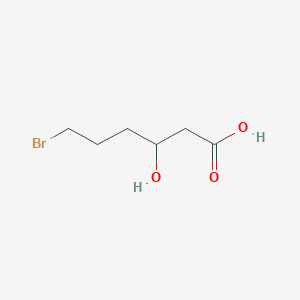
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

